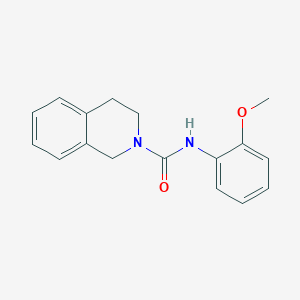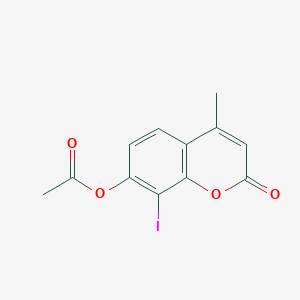
1-(2-furoyl)-4-(4-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(4-nitrobenzoyl)piperazine, commonly known as FNBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNBP is a piperazine derivative that has a furan ring and a nitrobenzoyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of FNBP is not fully understood. However, studies have suggested that FNBP may exert its effects by interacting with DNA and RNA. FNBP has been shown to inhibit the growth of cancer cells and fungi by inducing apoptosis and disrupting the cell cycle.
Biochemical and Physiological Effects:
FNBP has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. Studies have suggested that FNBP may induce DNA damage, inhibit DNA replication, and disrupt the cell cycle. FNBP has also been shown to have antifungal activity by inhibiting the growth of Candida albicans. However, the exact mechanism of action and the potential side effects of FNBP are still being studied.
实验室实验的优点和局限性
FNBP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of using FNBP in lab experiments is its potential toxicity and the need to handle it with caution. The purity and yield of FNBP can also vary depending on the method used for synthesis, which can affect the reproducibility of results.
未来方向
There are several future directions for research on FNBP. One potential direction is to study its interaction with different types of cancer cells and to identify the molecular mechanisms involved in its anticancer activity. Another direction is to study its potential use as a building block for supramolecular structures and its applications in materials science. Further studies are also needed to determine the potential side effects and toxicity of FNBP and to optimize the synthesis methods for higher yield and purity.
合成方法
FNBP can be synthesized using different methods, including the reaction between 1-(2-furoyl)piperazine and 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction between 1-(2-furoyl)piperazine and 4-nitrobenzoyl isothiocyanate in the presence of a base. The yield and purity of FNBP can vary depending on the method used for synthesis.
科学研究应用
FNBP has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FNBP has been studied for its anticancer and antifungal properties. In biochemistry, FNBP has been studied for its interaction with DNA and RNA. In materials science, FNBP has been studied for its potential use as a building block for supramolecular structures.
属性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(12-3-5-13(6-4-12)19(22)23)17-7-9-18(10-8-17)16(21)14-2-1-11-24-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNSGORLQHWOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


